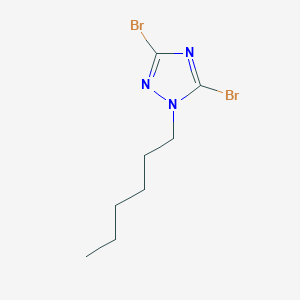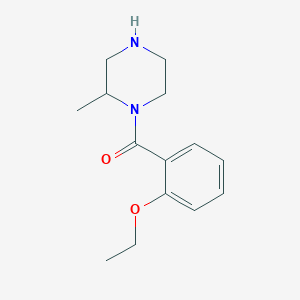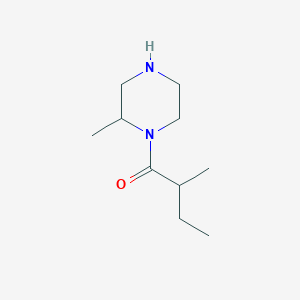
(2-Methylpropyl)(pyridin-3-ylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(2-Methylpropyl)(pyridin-3-ylmethyl)amine hydrochloride” consists of a pyridine ring attached to a propyl group with an additional methyl group . The InChI code for this compound is 1S/C10H16N2/c1-9(2)6-12-8-10-4-3-5-11-7-10/h3-5,7,9,12H,6,8H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 200.71 g/mol. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available.Wissenschaftliche Forschungsanwendungen
Complex Formation and Structural Studies
- The compound has been utilized in the synthesis of unsymmetrical N-capped tripodal amines, leading to the formation of Cu(II) complexes. These complexes have been characterized to understand inter- and intramolecular interactions, revealing a distorted square-pyramidal copper(II) ion configuration. Theoretical studies indicated the potential for coordination sphere modification in these complexes (Keypour et al., 2015).
Corrosion Inhibition
- Schiff base compounds, including those related to the query compound, have been studied as corrosion inhibitors for mild steel in acidic solutions. These studies highlight the significance of molecular structure, including the presence of heteroatoms, in determining inhibitor efficiency (Leçe et al., 2008).
Fluorescent Sensing Applications
- Derivatives have been synthesized for use as fluorescent sensors. These sensors, designed with a pyridyl-amine-pyrrole group, have shown potential for biological imaging applications, highlighting their utility in detecting specific ions like Zn(II) in biological environments (Nolan et al., 2006).
Catalytic Activity in Organic Reactions
- Tridentate 3N ligands, including those derived from pyridin-2-ylmethyl)amine, have been used to construct diiron(III) complexes. These complexes serve as functional models for methane monooxygenases, demonstrating their potential in hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Enhancement of Metal Ion Affinities and Fluorescence Properties
- Studies have been conducted on the structural modification of related compounds to enhance solubility in organic and aqueous solvents. These modifications have led to an improved understanding of the binding properties with metal ions such as Zn(2+) and Cu(2+), and have also been found to significantly affect fluorescence properties (Liang et al., 2009).
Magnetism and Structural Analysis in Manganese(II) Complexes
- The compound has been used to synthesize new ligands for manganese(II) complexes. These studies provided insights into the distorted octahedral coordination spheres of Mn(II) and explored the magnetic interactions in these complexes (Wu et al., 2004).
Construction of Helical Silver(I) Coordination Polymers
- Unsymmetrical bis(pyridyl) ligands derived from the compound have been used to construct helical silver(I) coordination polymers. These studies provide insights into the formation of one-dimensional helical chains and their potential applications (Zhang et al., 2013).
Safety and Hazards
The safety information for “(2-Methylpropyl)(pyridin-3-ylmethyl)amine hydrochloride” indicates that it is not intended for human or veterinary use. The compound has been labeled with the GHS07 pictogram and carries the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-9(2)6-12-8-10-4-3-5-11-7-10;/h3-5,7,9,12H,6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHQGFUCAIDIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CN=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361775.png)
![3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361782.png)
![1-[(2,4,5-Trifluorophenyl)methyl]piperazine](/img/structure/B6361783.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6361798.png)
![1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361801.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)
![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)


![2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361843.png)


![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)